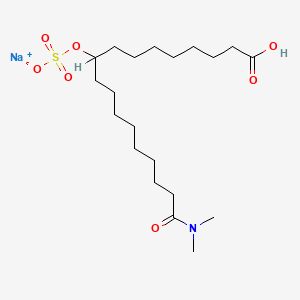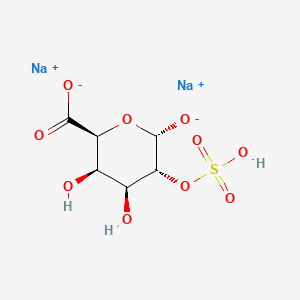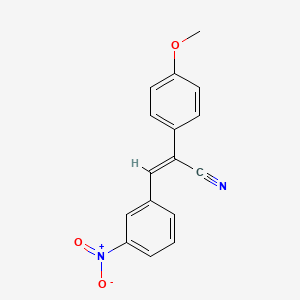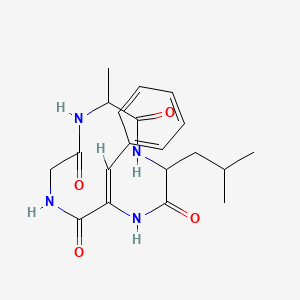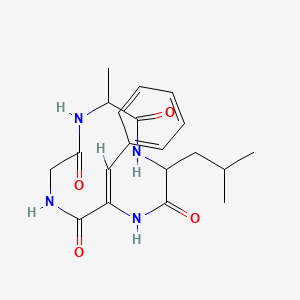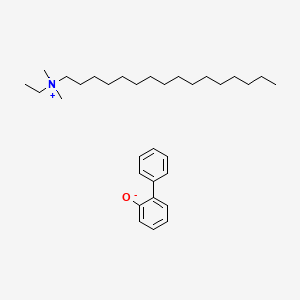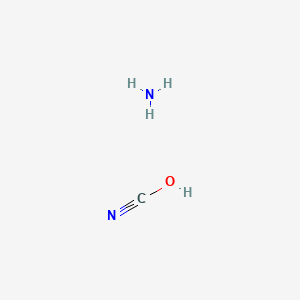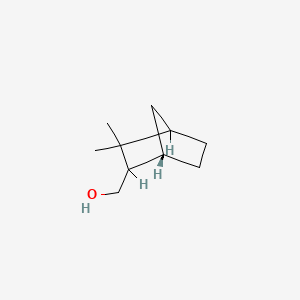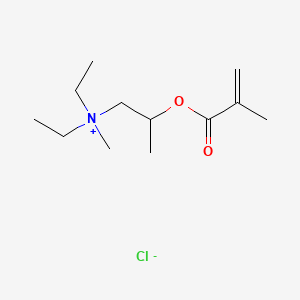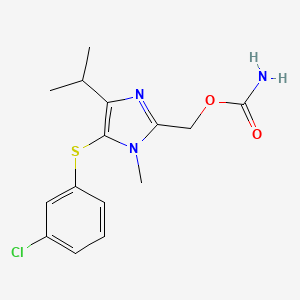
2-Propenoic acid, 2-methyl-, telomer with 2-propanol and 2-propenoic acid, sodium salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Propenoic acid, 2-methyl-, telomer with 2-propanol and 2-propenoic acid, sodium salt is a complex chemical compound. It is a telomer, which means it is a polymer formed by the reaction of a telogen with a monomer. This compound is used in various industrial applications due to its unique properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propenoic acid, 2-methyl-, telomer with 2-propanol and 2-propenoic acid, sodium salt involves the polymerization of 2-propenoic acid (acrylic acid) and 2-methyl-2-propenoic acid (methacrylic acid) with 2-propanol in the presence of a sodium salt. The reaction typically occurs under controlled temperature and pressure conditions to ensure the formation of the desired telomer.
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large reactors where the monomers and telogen are mixed in specific ratios. The reaction is initiated by a catalyst, and the mixture is maintained at a specific temperature to promote polymerization. The resulting product is then purified to remove any unreacted monomers and other impurities.
Analyse Chemischer Reaktionen
Types of Reactions
2-Propenoic acid, 2-methyl-, telomer with 2-propanol and 2-propenoic acid, sodium salt can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of alcohols or other reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution Reagents: Halogens and other nucleophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can produce alcohols.
Wissenschaftliche Forschungsanwendungen
2-Propenoic acid, 2-methyl-, telomer with 2-propanol and 2-propenoic acid, sodium salt has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various polymers and copolymers.
Biology: The compound is used in the study of polymer-protein interactions and as a model compound in biochemical research.
Industry: The compound is used in the production of adhesives, coatings, and sealants due to its excellent binding properties.
Wirkmechanismus
The mechanism by which 2-Propenoic acid, 2-methyl-, telomer with 2-propanol and 2-propenoic acid, sodium salt exerts its effects involves the interaction of its functional groups with various molecular targets. The carboxylic acid groups can form hydrogen bonds with other molecules, while the polymer backbone provides structural stability. These interactions can influence the physical and chemical properties of the compound, making it useful in various applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Propenoic acid, 2-methyl-, telomer with 2-propenoic acid and sodium sulfite: This compound has similar polymerization properties but different functional groups.
2-Propenoic acid, 2-methyl-, telomer with 1,3-butadiene and sodium salt: This compound has a different monomer composition, leading to different physical properties.
Uniqueness
2-Propenoic acid, 2-methyl-, telomer with 2-propanol and 2-propenoic acid, sodium salt is unique due to its specific combination of monomers and telogen, which gives it distinct properties such as enhanced binding capabilities and stability. This makes it particularly useful in applications requiring strong adhesion and durability.
Eigenschaften
CAS-Nummer |
151574-10-6 |
|---|---|
Molekularformel |
C10H17NaO5 |
Molekulargewicht |
240.23 g/mol |
IUPAC-Name |
sodium;2-methylprop-2-enoic acid;propan-2-ol;prop-2-enoate |
InChI |
InChI=1S/C4H6O2.C3H4O2.C3H8O.Na/c1-3(2)4(5)6;1-2-3(4)5;1-3(2)4;/h1H2,2H3,(H,5,6);2H,1H2,(H,4,5);3-4H,1-2H3;/q;;;+1/p-1 |
InChI-Schlüssel |
IMTJRMSTNCCFDY-UHFFFAOYSA-M |
Kanonische SMILES |
CC(C)O.CC(=C)C(=O)O.C=CC(=O)[O-].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


